6-Methoxypurine
Overview
Description
Synthesis Analysis
6-Methoxypurine can be synthesized through various chemical pathways. A notable approach involves the cross-coupling reactions of 2-amino-6-chloro-9-{2-[(diisopropoxyphosphoryl)methoxy]ethyl}purine with diverse organometallic reagents to yield 2-amino-6-arylpurines, 6-alkyl-2-aminopurines, and 2-amino-6-hetarylpurines (Česnek, Hocek, & Holý, 2000). Additionally, N-methoxy-9-methyl-9H-purin-6-amines have been synthesized by N-methylation of known 6-chloropurines, indicating the flexibility in modifying the purine core for various applications (Roggen & Gundersen, 2008).
Molecular Structure Analysis
The molecular structure of 6-methoxypurine has been elucidated through crystallization studies, revealing its ability to form hydrates under different conditions. For instance, 6-methoxypurine crystallizes from N,N-methylformamide as the hemihydrate and from water as the trihydrate, showcasing its interaction with water molecules and the flexibility of its molecular structure (Fridman, Kapon, & Kaftory, 2004).
Chemical Reactions and Properties
6-Methoxypurine undergoes various chemical reactions, demonstrating a complex behavior in aqueous acidic hydrolysis, leading to a diverse set of products. This complexity is highlighted by the formation of complex mixtures from the hydrolytic behavior of 6-methoxypurines, which contradicts the common belief about its reactivity (Wong & Fuchs, 1974). Moreover, 6-methoxypurines are involved in cross-coupling reactions and cyclopropanations, further expanding the scope of its chemical versatility (Kuchař et al., 2008).
Physical Properties Analysis
The physical properties of 6-methoxypurine, such as its solubility and crystallization behavior, are influenced by its molecular structure. Its ability to form different hydrates under varying conditions is a key aspect of its physical characteristics, impacting its solubility and interactions with solvents (Fridman, Kapon, & Kaftory, 2004).
Scientific Research Applications
1. Application in T-Cell Malignancies
- Summary of the Application : 2-Amino-6-methoxypurine arabinoside (506U) is a water-soluble prodrug converted to guanine arabinoside (ara-G) by adenosine deaminase. It has been shown to be an effective agent against the growth of T-cell lines and freshly isolated human T-leukemic cells .
- Methods of Application/Experimental Procedures : 506U is not a substrate for deoxycytidine kinase, adenosine kinase, or purine nucleoside phosphorylase and is phosphorylated by mitochondrial deoxyguanosine kinase at a rate 4% that of ara-G phosphorylation .
- Results/Outcomes : 506U was selective for transformed T over B cells and also inhibited growth in two of three monocytic lines tested. 506U given i.v. to cynomolgus monkeys was rapidly converted to ara-G; the ara-G had a half-life of approximately 2 hours. 506U had in vivo dose-dependent efficacy against human T-cell tumors in immunodeficient mice .
2. Application as an Anti-VZV Agent
- Summary of the Application : 6-Methoxypurine arabinoside (ara-M) has been found to be a selective and potent inhibitor of varicella-zoster virus (VZV) .
- Methods of Application/Experimental Procedures : Ara-M was the most efficient substrate for VZV-encoded thymidine kinase and was not detectably phosphorylated by any of the three major mammalian nucleoside kinases .
- Results/Outcomes : Ara-M was the most potent, with 50% inhibitory concentrations ranging from 0.5 to 3 microM against eight strains of VZV. This activity was selective. The ability of ara-M to inhibit the growth of a variety of human cell lines was at least 30-fold less than its ability to inhibit the virus .
3. Application in Bacterial Research
- Summary of the Application : Modified nucleoside triphosphates, including 6-methoxypurine, are invaluable tools to probe bacterial enzymatic mechanisms, develop novel genetic material, and engineer drugs and proteins with new functionalities .
- Methods of Application/Experimental Procedures : The addition of pseudoisocytidine and 6-methoxypurine dNTPs into a DNA fragment by Kf(exo-) followed by DNA amplification lead to interconversion of the G–C and A–T base pairs and, thus, created a point mutation .
- Results/Outcomes : Modified NTPs have long been exploited to study and evolve complex bacterial enzymatic mechanisms such as transcription, translation and protein activity. They are critical to advance our fundamental knowledge of bacterial protein machinery .
4. Application in Cytotoxic Activity Research
- Summary of the Application : A 6-methoxypurine bearing a chloromethyl vinylic dibromide moiety (compound 14) exhibited excellent cytotoxic activity .
- Methods of Application/Experimental Procedures : The study involved the synthesis of a 6-methoxypurine compound with a chloromethyl vinylic dibromide moiety .
- Results/Outcomes : The synthesized compound exhibited excellent cytotoxic activity. This is the first report of activity in such a molecule and hence has potential for further exploration .
Safety And Hazards
6-Methoxypurine should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
6-methoxy-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOILPRCCOREWQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148041 | |
Record name | 6-Methoxypurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypurine | |
CAS RN |
1074-89-1 | |
Record name | 6-Methoxy-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxypurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxypurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methoxypurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxypurine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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